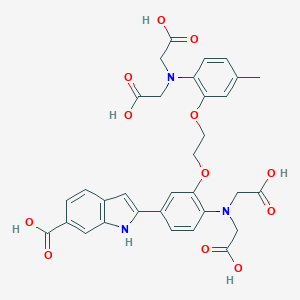

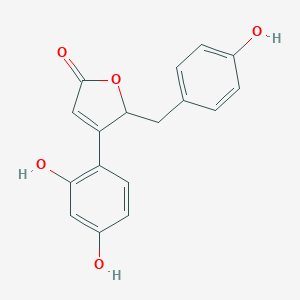

Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)-

描述

Synthesis Analysis

The synthesis of pregnane derivatives involves a series of chemical reactions that are carefully designed to introduce specific functional groups into the pregnane skeleton. In the first paper, a novel compound, 16α-(3-acetyl phenyl amino)-3β-hydroxy pregn-5-ene-20-one, was synthesized using a Michael addition reaction. This reaction is a nucleophilic addition where a carbanion attacks an α,β-unsaturated carbonyl compound, resulting in the formation of a new carbon-carbon bond. The synthesized compound was characterized using various spectroscopic techniques, including NMR, IR, UV, and mass spectrometry, which confirmed the successful addition of the acetyl phenyl amino group to the pregnane structure .

In the second paper, a series of pregnane derivatives and glycosides were synthesized with potential anti-dyslipidemic and anti-oxidant properties. The synthesis began with 3β-hydroxy-5,16-pregnadiene-20-one, which underwent a series of reactions including reduction and O-alkylation to yield various products. Notably, the use of BF(3):Et(2)O as a catalyst was mentioned, which is a Lewis acid that can facilitate electrophilic reactions. The synthesis of C-16 substituted pregnane glycosides was achieved using the imidate method, which is a technique for glycosylation, the process of attaching a sugar molecule to another molecule .

Molecular Structure Analysis

The molecular geometry of the synthesized compound in the first paper was calculated using density functional theory (DFT) with a 6-31G(d,p) basis set. This theoretical approach allows for the prediction of the three-dimensional arrangement of atoms within a molecule. The calculated NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) approach were correlated with experimental data, providing insight into the electronic environment of the atoms within the molecule. Additionally, the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were determined using time-dependent DFT, which are important for understanding the molecule's reactivity .

Chemical Reactions Analysis

The pregnane derivatives synthesized in the studies underwent various chemical reactions that were essential for introducing different functional groups and achieving the desired molecular structures. The Michael addition reaction in the first study is a key example of how carbon-carbon bonds can be formed in organic synthesis. The reduction and O-alkylation reactions mentioned in the second paper are also fundamental reactions in organic chemistry, with the reduction involving the gain of electrons (often by adding hydrogen) to a molecule and O-alkylation involving the transfer of an alkyl group to an oxygen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structures. The stability of the molecule synthesized in the first study was analyzed using natural bond orbital (NBO) analysis, which provides information on hyperconjugative interactions and electron delocalization. These interactions can influence the molecule's stability and reactivity. Intramolecular interactions were studied using the Atoms in Molecules (AIM) approach, which can reveal information about bond strength and electron density distribution within a molecule. Local reactivity descriptors were calculated to identify reactive sites within the molecule, which are crucial for understanding how the compound might interact with other molecules or undergo further chemical reactions .

In the second paper, the synthesized compounds were evaluated for their anti-dyslipidemic and anti-oxidant activity. Compounds with more lipid-lowering and anti-oxidant activity were identified, suggesting that the introduction of specific functional groups and structural modifications can significantly impact the biological activity of pregnane derivatives .

科学研究应用

Synthesis for Biomedical Studies

The compound is used as an intermediate in the synthesis of deuterated isotopomers of sterols, which are standards in biomedical studies. This synthesis involves a highly stereoselective reduction process (Ciuffreda et al., 2003).

Cytotoxic Activities

It serves as a precursor in synthesizing various derivatives that exhibit remarkable cytotoxic activities against certain cell lines. These derivatives are synthesized and characterized by techniques like NMR and HRMS (Shan et al., 2009).

Anti-dyslipidemic and Anti-oxidant Potential

This compound is also a precursor in synthesizing pregnane derivatives and glycosides with potential anti-dyslipidemic and anti-oxidant properties. Such syntheses contribute to discovering new leads against significant health issues (Sethi et al., 2007).

Enzyme Research

The compound is instrumental in studying enzymes like Delta(5)-3beta-hydroxysteroid dehydrogenase from various sources, aiding in understanding steroid metabolism (Finsterbusch et al., 1999).

Cholinesterase Inhibitory Activity

Derivatives of this compound have been found to possess cholinesterase inhibitory potential, useful in the treatment of diseases like Alzheimer's (Atta-ur-rahman et al., 2004).

Hormonal Studies

It has been used in studies involving hormonal transformations, such as the conversion of pregnenolone to progesterone, providing insights into steroid hormone biosynthesis (Edwards et al., 1976).

属性

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O4/c1-16(15-29-23-8-9-24(32(34)35)26-25(23)30-36-31-26)20-6-7-21-19-5-4-17-14-18(33)10-12-27(17,2)22(19)11-13-28(20,21)3/h4,8-9,16,18-22,29,33H,5-7,10-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWLXTLRGQWGPC-XIWKFBMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)- | |

CAS RN |

78949-95-8 | |

| Record name | N-(7-Nitrobenz-2-oxa-1,3-diazole)-23,24-dinor-5-cholen-22-amine-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078949958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)

![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)

![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)